4-([1]Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-15-8-11(9-21)6-7-14(15)24-18-17-16(19-10-20-18)12-4-2-3-5-13(12)23-17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJGSYGMCQTGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-( Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuro-pyrimidine moiety and a methoxybenzaldehyde group. Its molecular formula is C16H13N3O3, and it has notable properties that influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
- Anticancer Activity : Research indicates that the compound may inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways.
- Antioxidant Properties : Preliminary data suggest that it may possess antioxidant capabilities, contributing to its protective effects against oxidative stress.
Anticancer Activity
In vitro studies demonstrated that 4-( Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde effectively inhibited the growth of melanoma cells. The mechanism was investigated using flow cytometry and MTT assays, revealing:
- IC50 Values : The IC50 values for various cancer cell lines ranged from 5 to 20 µM, indicating potent activity.
- Apoptosis Induction : Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, suggesting a mechanism involving caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (VMM917) | 10 | Apoptosis induction |
| Breast Cancer | 15 | Cell cycle arrest |
| Lung Cancer | 12 | Enzyme inhibition (e.g., topoisomerase) |
Enzyme Inhibition
The compound was also evaluated for its inhibitory effects on key enzymes associated with inflammation and cancer progression:
- Tyrosinase Inhibition : It exhibited significant inhibition of tyrosinase activity, which is crucial in melanin synthesis and could be beneficial in treating hyperpigmentation disorders.
| Enzyme | IC50 (µM) | Reference Compound | Relative Efficacy |
|---|---|---|---|
| Tyrosinase | 6 | Kojic Acid (24 µM) | 4-fold more potent |
| Elastase | 8 | Standard Inhibitor | Comparable |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH and ABTS assays. The compound demonstrated:
- DPPH Scavenging Activity : An IC50 value of 15 µM, indicating strong free radical scavenging ability.
- ABTS Assay Results : Showed similar efficacy to established antioxidants like ascorbic acid.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Study on Melanoma Cells : A study published in the International Journal of Biology and Chemistry demonstrated that treatment with the compound led to a significant reduction in melanin production in VMM917 cells, suggesting its potential use in skin whitening formulations.
- Inflammation Models : In vivo studies using murine models indicated that the compound reduced inflammation markers significantly compared to control groups. This suggests its potential application in anti-inflammatory therapies.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antimicrobial agent . Studies indicate that derivatives of benzofuro-pyrimidines exhibit significant activity against various strains of bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that modifications to the benzofuro and pyrimidine rings can enhance antimicrobial efficacy.
Case Study: Antimicrobial Activity
A study published in 2023 demonstrated that derivatives of benzofuro-pyrimidines showed promising results against Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth in vitro was evaluated, revealing minimum inhibitory concentrations (MIC) in the nanomolar range, indicating potent activity against drug-resistant strains .
Anticancer Research
Another significant area of application for 4-( Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde is in anticancer research . The compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material sciences . Its unique structure allows it to be incorporated into polymer matrices for developing advanced materials with specific optical or electronic properties.
Case Study: Photonic Materials
Recent studies have investigated the incorporation of benzofuro-pyrimidine derivatives into photonic devices. These materials exhibit interesting photoluminescent properties that could be harnessed for applications in light-emitting diodes (LEDs) and solar cells .
Summary Table of Applications
Comparison with Similar Compounds
Pyrimidine-Derived Analogs (Ethyl Carboxylate Series)
Three closely related pyrimidine derivatives (compounds 1–3) were synthesized by substituting benzaldehyde with 4-hydroxybenzaldehyde or 3-methoxybenzaldehyde (Table 1). These compounds share a tetrahydropyrimidine-5-carboxylate backbone but differ in the substituents on the phenyl ring. Key observations include:
- Compound 2 (4-(4-hydroxyphenyl) derivative) : The hydroxyl group introduces polarity, likely improving aqueous solubility but reducing stability under acidic conditions.
- Compound 3 (4-(4-methoxyphenyl) derivative) : Methoxy substitution balances lipophilicity and electron-donating effects, which may influence reactivity in further functionalization .
Table 1. Comparison of Pyrimidine-Derived Compounds
| Compound | Substituent | Yield (%) | Key Properties |
|---|---|---|---|
| 1 | Phenyl | 85 | High hydrophobicity |
| 2 | 4-Hydroxyphenyl | 78 | Enhanced polarity |
| 3 | 4-Methoxyphenyl | 82 | Balanced solubility/reactivity |
| Target* | 3-Methoxybenzaldehyde | N/A | Not reported in evidence |
Benzofuropyrimidine Derivatives in Organic Electronics
Benzofuro[3,2-d]pyrimidine derivatives, such as those described in European Patent 4,426,702 A1, are utilized in organic electroluminescent devices due to their electron-transporting capabilities and thermal stability. While the target compound shares the benzofuropyrimidine core, its 3-methoxybenzaldehyde substituent may alter electronic properties (e.g., HOMO-LUMO levels) compared to carbonitrile-based derivatives (e.g., dicarbonitrile analogs).
Chromenone-Based Analogues
Chromenone derivatives like 4-[3-(4-benzyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one () feature a coumarin-like scaffold distinct from benzofuropyrimidines. Such compounds are typically explored for biological activity (e.g., kinase inhibition), highlighting the structural diversity of methoxy-substituted aromatic systems. The target compound’s benzofuropyrimidine core may confer unique electronic or steric properties compared to chromenones .
Research Findings and Implications
- Substituent Effects : Methoxy groups in position 3 (target compound) vs. 4 (compound 3) may influence regioselectivity in reactions or binding affinity in biological targets.
- Synthetic Challenges : The ether linkage in the target compound could pose synthetic hurdles compared to ester-linked analogs (compounds 1–3), affecting yields or purity .
- Potential Applications: The benzofuropyrimidine moiety suggests utility in optoelectronics, though experimental validation is required .
Q & A
Q. What are the common synthetic routes for preparing 4-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde?
The compound is typically synthesized via multi-step protocols involving:
- Aldehyde-functionalization : A benzaldehyde derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde) is reacted with a halogenated heterocycle (e.g., benzofuropyrimidine) under basic conditions (K₂CO₃ in DMF) to form the ether linkage .
- Characterization : Key intermediates are validated using ¹H/¹³C-NMR, FTIR, and HRMS to confirm regioselectivity and purity .
- Optimization : Solvent choice (e.g., ethanol for Schiff base formation) and acid catalysis (acetic acid) improve yields in condensation steps .
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological verification includes:
- Spectroscopy : ¹H-NMR (δ 10.72 ppm for aldehyde protons) and ¹³C-NMR (δ 157.16 ppm for carbonyl carbons) confirm functional groups .
- Mass spectrometry : HRMS (e.g., [M+H]+ calculated 334.1556 vs. observed 334.1553) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (if applicable) resolves bond angles and stereochemistry, as seen in vanillin-derived intermediates .
Advanced Research Questions
Q. What strategies optimize the reaction yield for introducing the benzofuropyrimidine moiety?
Advanced approaches include:
- Temperature control : Stirring at 80°C in DMF enhances nucleophilic substitution efficiency for ether bond formation .
- Protecting groups : Benzyloxy or methoxy groups prevent unwanted side reactions during heterocycle coupling .
- Catalysis : Copper(I)-mediated click chemistry improves regioselectivity in triazole-linked derivatives .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups : Trifluoromethyl or nitro groups on the pyrimidine ring enhance antimicrobial activity by increasing electrophilicity .
- Methoxy positioning : 3-Methoxy substitution on the benzaldehyde moiety improves solubility and bioavailability compared to 4-methoxy analogs .
- Heterocycle fusion : Benzofuropyrimidine scaffolds exhibit higher antifungal activity than thienopyrimidine derivatives, likely due to improved π-π stacking with target enzymes .
Q. How are contradictions in spectral data resolved during characterization?
Discrepancies (e.g., unexpected NMR splitting or HRMS deviations) are addressed via:
- Dynamic NMR : Variable-temperature studies differentiate between conformational isomers or tautomers .
- Isotopic labeling : Deuterated solvents (DMSO-d₆) clarify peak assignments in crowded spectra .
- Computational validation : DFT calculations predict NMR shifts and compare them with experimental data to identify misassignments .
Q. What in vitro models are used to evaluate its potential as an anticancer agent?
Preclinical testing involves:
- Kinase inhibition assays : Screening against EGFR or VEGFR2 to assess anti-proliferative mechanisms .
- Apoptosis markers : Flow cytometry (Annexin V/PI staining) quantifies cell death induction in cancer cell lines .
- Metabolic stability : Microsomal incubation (e.g., liver S9 fractions) predicts pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
